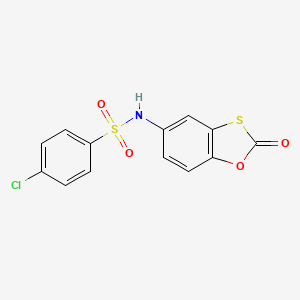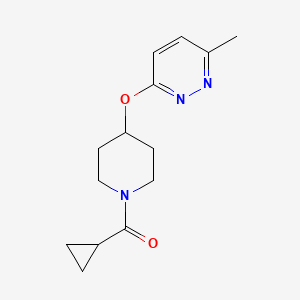
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Studies
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, a study focused on synthesizing and evaluating the anticancer and antituberculosis activities of cyclopropyl derivatives, highlighting their significant antituberculosis and anticancer properties in vitro (Mallikarjuna, Padmashali, & Sandeep, 2014). Similarly, research on the synthesis and optimization of antitubercular activities of cyclopropyl methanols against Mycobacterium tuberculosis H37Rv demonstrated promising results, showing significant MIC values and suggesting potential for further exploration (Bisht et al., 2010).
Antimicrobial Activity
The antimicrobial potential of cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone derivatives has been a subject of study, with efforts directed at synthesizing new compounds and testing their efficacy against bacterial and fungal strains. For example, research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showcased their effectiveness against various pathogenic bacterial and fungal strains, indicating the versatility of cyclopropyl derivatives in antimicrobial applications (Mallesha & Mohana, 2014).
Novel Applications and Derivatives
Exploration into novel derivatives and their applications continues to expand the understanding of cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone's potential. Studies have identified new series of derivatives as selective antagonists for specific receptors, showing analgesic effects in models of mechanical hyperalgesia, thereby opening new avenues for pain treatment research (Tsuno et al., 2017).
properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-8-17(9-7-12)14(18)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCDKNQMJTOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)
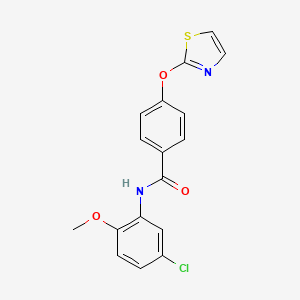
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)

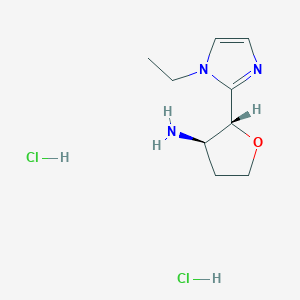
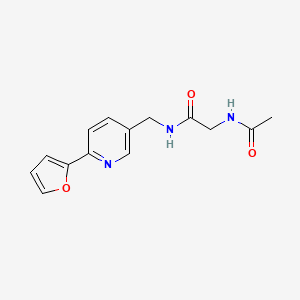
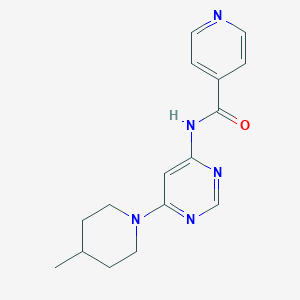
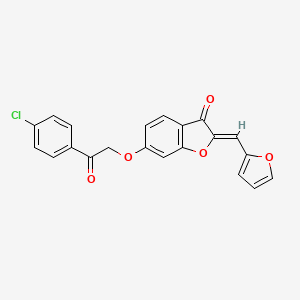
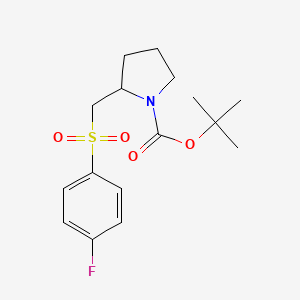
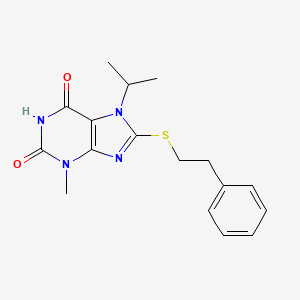
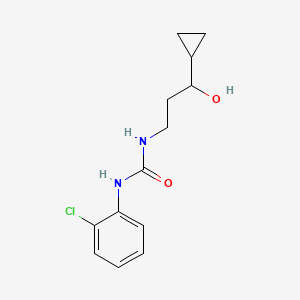
![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)
